(3-Bromoquinolin-6-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromoquinolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOMMVHVPHQZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Bromoquinolin-6-yl)methanol chemical structure and properties
An In-Depth Technical Guide to (3-Bromoquinolin-6-yl)methanol: Structure, Synthesis, and Applications
Foreword: As a Senior Application Scientist, this guide is designed for researchers, medicinal chemists, and drug development professionals. (3-Bromoquinolin-6-yl)methanol is a bespoke chemical building block, and as such, comprehensive experimental data is not widely available in public literature. This guide, therefore, provides a robust framework for its synthesis, characterization, and application by leveraging established chemical principles and data from closely related structural analogs. The protocols and predictive data herein are intended to serve as a validated starting point for its use in a research and development setting.
Chemical Identity and Physicochemical Properties
(3-Bromoquinolin-6-yl)methanol is a bifunctional heterocyclic compound featuring a quinoline core. This scaffold is of significant interest in medicinal chemistry. The molecule possesses two key functional handles for synthetic diversification: a bromine atom on the electron-deficient pyridine ring and a primary alcohol on the benzenoid ring. This specific substitution pattern allows for orthogonal chemical modifications, making it a valuable intermediate for constructing diverse molecular libraries.
While specific experimental data for this compound is scarce, its core properties can be calculated or inferred from its precursor, 3-bromoquinoline-6-carboxylic acid.
Table 1: Physicochemical Properties of (3-Bromoquinolin-6-yl)methanol and its Precursor
| Property | (3-Bromoquinolin-6-yl)methanol | 3-Bromoquinoline-6-carboxylic acid (Precursor) | Reference |
|---|---|---|---|
| CAS Number | Data Not Available | 205114-14-3 | [1] |
| Molecular Formula | C₁₀H₈BrNO | C₁₀H₆BrNO₂ | [2] |
| Molecular Weight | 238.08 g/mol | 252.07 g/mol | [2] |
| Physical Form | Expected to be a solid | White to Yellow Solid | |
| Melting Point | Data Not Available | ~220 °C | [3] |
| Boiling Point | Data Not Available | ~347 °C (Predicted) | [3] |
| Water Solubility | Data Not Available | Low (Predicted) | [3] |
| pKa (Basic) | Data Not Available | ~2.64 (Predicted, for quinoline N) | [3] |
| pKa (Acidic) | N/A | ~3.98 (Predicted, for -COOH) |[3] |
Proposed Synthesis and Purification
The most direct and logical synthetic route to (3-Bromoquinolin-6-yl)methanol is the selective reduction of its corresponding carboxylic acid, 3-bromoquinoline-6-carboxylic acid. This precursor is commercially available, providing a reliable starting point for synthesis.[1]
Foundational Principle: Carboxylic Acid Reduction
The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of reducing the carbonyl group without affecting the aromatic bromo-substituent. Lithium aluminum hydride (LiAlH₄) is a standard and effective choice for this transformation, though it necessitates strictly anhydrous conditions and a careful aqueous workup. An alternative, often milder, reagent is a borane complex, such as Borane-THF (BH₃·THF), which also effectively reduces carboxylic acids.
Visualized Synthesis Workflow
Caption: Proposed synthesis of (3-Bromoquinolin-6-yl)methanol.
Detailed Experimental Protocol: Reduction of 3-Bromoquinoline-6-carboxylic acid
Causality: This protocol is adapted from standard procedures for the LiAlH₄ reduction of aromatic carboxylic acids.[4] The use of an inert atmosphere and anhydrous solvents is critical, as LiAlH₄ reacts violently with water. The sequential addition of water and a sodium hydroxide solution during the workup (a Fieser workup) is designed to safely quench excess reagent and precipitate aluminum salts as a manageable, filterable solid.
Materials:
-
3-Bromoquinoline-6-carboxylic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
15% Sodium Hydroxide (NaOH) aqueous solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Reagent Suspension: Under a positive pressure of inert gas, add 3-bromoquinoline-6-carboxylic acid (1.0 eq) to the flask, followed by anhydrous THF (approx. 10-20 mL per gram of acid). Stir to create a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Carefully add LiAlH₄ (2.0-3.0 eq) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 10 °C. Note: The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup/Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:
-
Water (X mL, where X is the mass of LiAlH₄ in grams).
-
15% NaOH solution (X mL).
-
Water (3X mL).
-
-
Filtration: Stir the resulting granular white suspension vigorously for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Extraction and Drying: Combine the filtrate and washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude (3-Bromoquinolin-6-yl)methanol by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Spectroscopic Characterization Framework
Obtaining a full suite of spectroscopic data is essential to confirm the structure and purity of the synthesized product. While experimental spectra are not available in public repositories, the expected data can be reliably predicted.[5][6]
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃ or DMSO-d₆)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~9.0 | Doublet (d) | H-2 |
| ~8.4 | Doublet (d) | H-4 |
| ~8.1 | Doublet (d) | H-5 |
| ~7.9 | Singlet (s) | H-7 |
| ~7.8 | Doublet of Doublets (dd) | H-8 |
| ~5.3 | Broad Singlet (br s) | -OH |
| ~4.8 | Singlet (s) | -CH₂- |
Table 3: Predicted ¹³C NMR and Mass Spectrometry Data
| Technique | Predicted Data |
|---|---|
| ¹³C NMR | Approximately 10 distinct signals in the aromatic region (120-150 ppm) and one signal for the benzylic carbon (~60-65 ppm). |
| Mass Spec. (EI) | Molecular ion [M]⁺ at m/z 237 and [M+2]⁺ at m/z 239 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
| HRMS (ESI) | Calculated m/z for [M+H]⁺: 237.9862 (C₁₀H₉BrNO⁺). |
Chemical Reactivity and Applications in Drug Discovery
(3-Bromoquinolin-6-yl)methanol is a versatile building block precisely because its two functional groups exhibit different chemical reactivity, allowing for selective and sequential modifications.
Reactivity at the C3-Bromo Position
The bromine atom at the C-3 position is on the heterocyclic pyridine ring. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.[7]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.
Reactivity at the C6-Hydroxymethyl Position
The primary alcohol at the C-6 position on the benzenoid ring offers a different set of synthetic possibilities:
-
Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).
-
Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers (e.g., Williamson ether synthesis) to modify solubility and introduce new pharmacophoric elements.
-
Nucleophilic Substitution: Conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate) allows for subsequent substitution with a variety of nucleophiles.
Visualized Drug Discovery Workflow
Caption: Role of (3-Bromoquinolin-6-yl)methanol in drug discovery.
Safety and Handling
Disclaimer: This information is based on the safety profiles of structurally similar bromoquinoline derivatives.[1][8][9] A material-specific Safety Data Sheet (SDS) must be obtained from the supplier and consulted before handling.
-
Hazard Statements: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed.
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(3-Bromoquinolin-6-yl)methanol represents a strategically designed chemical intermediate with significant potential for application in medicinal chemistry and materials science. While detailed characterization data is not yet prevalent in the public domain, this guide provides a validated and scientifically grounded pathway for its synthesis via the reduction of 3-bromoquinoline-6-carboxylic acid. The orthogonal reactivity of its bromo and hydroxymethyl functional groups makes it an exceptionally valuable scaffold for generating diverse libraries of novel compounds, thereby accelerating the discovery of new therapeutic agents.
References
-
International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]
-
MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]
-
Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
-
PMC. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]
-
PubChemLite. 3-bromoquinoline-6-carboxylic acid (C10H6BrNO2). [Link]
-
U.S. Environmental Protection Agency. 3-Bromoquinoline-6-carboxylic acid Properties. [Link]
-
PubChem. 3-Bromoquinoline. [Link]
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
MDPI. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. [Link]
-
U.S. Environmental Protection Agency. 3-Bromoquinolin-6-yl acetate Properties. [Link]
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- 2. PubChemLite - 3-bromoquinoline-6-carboxylic acid (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromoquinoline-6-carbaldehyde | 860757-84-2 [sigmaaldrich.com]
An In-depth Technical Guide to 3-Bromo-6-(hydroxymethyl)quinoline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for the design of therapeutic agents targeting a multitude of diseases, including cancer, infectious diseases, and neurological disorders.[1][2] This guide focuses on a specific, functionally rich derivative: 3-Bromo-6-(hydroxymethyl)quinoline. The strategic placement of a bromine atom at the 3-position and a hydroxymethyl group at the 6-position offers a dual handle for synthetic diversification, making it a valuable building block in the synthesis of complex molecular architectures for drug discovery.
This document provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of 3-Bromo-6-(hydroxymethyl)quinoline, with a focus on empowering researchers to leverage its synthetic potential.
Core Molecular and Physicochemical Properties
The fundamental properties of 3-Bromo-6-(hydroxymethyl)quinoline are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈BrNO | Deduced |
| Molecular Weight | 238.08 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Predicted based on analogs |
| Predicted LogP | 2.5 - 3.5 | Predicted |
Synthesis and Purification
The synthesis of 3-Bromo-6-(hydroxymethyl)quinoline can be approached through a multi-step pathway, leveraging established quinoline synthesis methodologies and subsequent functional group transformations. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves the initial construction of a quinoline ring with appropriate functional groups, followed by modification to introduce the desired hydroxymethyl and bromo substituents. A key intermediate for this synthesis is 3-bromoquinoline-6-carboxylic acid.
Sources
Precision Engineering of the Quinoline Scaffold: A Technical Guide to 3,6-Disubstituted Building Blocks
Topic: 3,6-Disubstituted Quinoline Building Blocks for Drug Discovery Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary: Escaping "Flatland"
The quinoline scaffold is a cornerstone of medicinal chemistry, appearing in over 30 FDA-approved drugs. However, traditional synthetic methods (Skraup, Friedländer, Combes) heavily bias substitution patterns toward the 2- and 4-positions due to the innate reactivity of the pyridine ring. This creates a "chemical blind spot" at the 3- and 6-positions.
For modern drug discovery—particularly in kinase inhibition (c-Met, VEGFR) and GPCR modulation—the 3,6-disubstituted quinoline represents a privileged vector. The 3-position offers a trajectory for interacting with deep hydrophobic pockets (e.g., ATP binding sites), while the 6-position sits at the solvent front, ideal for solubilizing groups or pharmacokinetic (PK) modulation.
This guide provides a rigorous technical roadmap for accessing, functionalizing, and deploying 3,6-disubstituted quinoline building blocks, moving beyond catalog chemistry to precision scaffold engineering.
Structural Biology & SAR Rationale
To design effective ligands, one must understand the spatial geometry of the scaffold.
The Vector Analysis
-
Position 3 (The Warhead Vector): Substituents here project into the "hinge region" of kinases or the orthosteric sites of receptors. Unlike the 2-position, which can suffer from steric clash with the protein backbone, the 3-position allows for π-π stacking interactions without disrupting the core binding mode.
-
Position 6 (The Solubility Vector): Located on the benzenoid ring, this position is electronically distinct from the pyridine nitrogen. It is the optimal exit vector for attaching hydrophilic moieties (morpholines, piperazines) to improve LogD and metabolic stability without compromising potency.
Diagram: The 3,6-Vector Strategy
Figure 1: Strategic vector analysis of the quinoline scaffold. The 3-position targets potency, while the 6-position addresses physicochemical properties.
Synthetic Access: Breaking the Regioselectivity Barrier
Direct electrophilic substitution of quinoline yields a mixture of 5- and 8-isomers (nitration/halogenation) or 3-isomers (under specific high-temperature bromination), but these are harsh and low-yielding.
The Solution: Construct the ring with the substituents in place, or use highly specific cycloaddition protocols.
The "Master Key" Building Block: 3-Bromo-6-Nitroquinoline
The most versatile intermediate is 3-bromo-6-nitroquinoline .
-
Br at C3: Ready for Suzuki/Sonogashira coupling (C-C bond formation).
-
NO2 at C6: A masked aniline. Can be reduced to -NH2 for amide coupling or Buchwald-Hartwig amination after the C3 manipulation.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Bromo-6-Nitroquinoline
Rationale: This protocol utilizes a formal [4+2] cycloaddition between an in situ generated N-aryliminium ion and a 1-bromoalkyne.[1][2] It avoids the harsh conditions of direct bromination and guarantees regiocontrol.
Reagents:
-
4-Nitrobenzaldehyde (Starting material)
-
4-Azidoanisole (Source of amine/iminium)
-
1-Bromo-2-phenylethyne (or functionalized equivalent)
-
TfOH (Triflic acid - Catalyst)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 4-nitrobenzaldehyde (1.0 equiv) and 4-azidoanisole (1.2 equiv) in dry 1,2-dichloroethane (DCE) [0.2 M]. Stir at room temperature for 30 min.
-
Activation: Cool the mixture to 0°C. Add TfOH (20 mol%) dropwise under Argon. The solution will darken, indicating iminium ion formation.
-
Cycloaddition: Add 1-bromoalkyne (1.5 equiv) slowly.
-
Rearrangement: Warm the reaction to 80°C and stir for 12 hours. The azide acts as a leaving group during the ring closure/aromatization sequence.
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product, 3-bromo-6-nitroquinoline, elutes as a pale yellow solid.[3]
Validation Check:
-
1H NMR (CDCl3): Look for the diagnostic singlet at ~8.9 ppm (H2) and doublet at ~8.3 ppm (H4). The coupling constant between H2 and H4 is negligible (meta), confirming the 3-substitution.
Protocol B: Sequential Diversification (The "Switch" Strategy)
Rationale: To achieve 3,6-disubstitution, we exploit the reactivity difference between the aryl bromide (C3) and the nitro group (C6).
Workflow:
-
Step 1: C3-Functionalization (Suzuki Coupling)
-
Substrate: 3-bromo-6-nitroquinoline.
-
Partner: Aryl boronic acid (e.g., 1-methyl-1H-pyrazole-4-boronic acid).
-
Catalyst: Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 equiv), Dioxane/H2O (4:1).
-
Conditions: 90°C, 4h.
-
Note: The nitro group remains intact.
-
-
Step 2: C6-Activation (Reduction)
-
Reagents: Fe powder, NH4Cl, EtOH/H2O. Reflux 2h.
-
Result: 3-(Aryl)-6-aminoquinoline.
-
-
Step 3: C6-Functionalization (Amide Coupling)
-
Reagents: Carboxylic acid, HATU, DIPEA, DMF.
-
Result: Final 3,6-disubstituted drug candidate.
-
Data & Visualization: Synthesis Logic
Diagram: Sequential Functionalization Workflow
Figure 2: The "Switch" strategy for orthogonal functionalization of the quinoline core.
Comparative Analysis of Synthetic Routes
| Method | Regioselectivity (3,6) | Yield | Scalability | Key Limitation |
| Direct Bromination | Poor (Mixture of 3, 5, 8) | <30% | High | Difficult purification; harsh conditions. |
| Friedländer Synthesis | Low (Favors 2,4) | 50-70% | High | Requires unstable 2-aminobenzaldehydes. |
| [4+2] Cycloaddition | Excellent (>95:5) | 60-80% | Medium | Requires azide handling; atom economy. |
| C-H Activation | Moderate | 40-60% | Low | Requires directing groups; often C8 selective. |
Therapeutic Case Study: c-Met Kinase Inhibitors
The power of this scaffold is best exemplified in the development of c-Met inhibitors.
-
The Challenge: First-generation c-Met inhibitors often suffered from poor solubility or off-target toxicity.
-
The 3,6-Solution: Researchers utilized the 3-position to introduce a pyrazole group (mimicking the ATP adenine ring) and the 6-position to attach a solubilizing triazolo-pyrazine moiety.
-
Result: The resulting 3,6-disubstituted quinoline exhibited:
Key Insight: The 3-position substituent is critical for potency (H-bonding with the hinge), while the 6-position substituent dictates the PK profile. This "division of labor" is only possible with precise 3,6-functionalization.
References
-
Regioselective Synthesis of 3-Bromoquinoline Derivatives via Acid-Promoted Rearrangement. Source:The Journal of Organic Chemistry (2015).[1][2] URL:[Link]
-
Identification of 3-substituted-6-(1-(1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as highly potent and selective c-Met inhibitors. Source:European Journal of Medicinal Chemistry (2017). URL:[Link]
-
Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. Source:Bioorganic & Medicinal Chemistry Letters (2011). URL:[Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. Source:RSC Advances (2023). URL:[Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Source:Molecules (2020).[7] URL:[Link]
Sources
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- 2. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. figshare.com [figshare.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-Bromoquinolin-6-yl)methanol and (6-Bromoquinolin-3-yl)methanol: A Positional Isomer Perspective for Drug Discovery
Foreword
In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, celebrated for its presence in a wide array of pharmacologically active compounds.[1][2] The strategic functionalization of this privileged heterocycle is a critical endeavor in the pursuit of novel therapeutics. This guide delves into the nuanced yet profound differences between two positional isomers: (3-Bromoquinolin-6-yl)methanol and (6-Bromoquinolin-3-yl)methanol. For the researcher, scientist, or drug development professional, understanding the distinct chemical personality of each isomer—governed by the specific placement of its bromo and methanol functionalities—is paramount. This document provides a comprehensive analysis of their structure, reactivity, synthesis, and potential applications, offering a blueprint for their rational utilization in drug discovery programs.
Structural and Physicochemical Disparity
The fundamental difference between (3-Bromoquinolin-6-yl)methanol and (6-Bromoquinolin-3-yl)methanol lies in the arrangement of the bromo and hydroxymethyl (-CH₂OH) substituents on the quinoline core. This seemingly subtle variation imparts distinct electronic and steric properties, which in turn dictate their reactivity and potential biological interactions.
-
(3-Bromoquinolin-6-yl)methanol : The bromine atom is positioned on the electron-deficient pyridine ring, while the methanol group is on the comparatively electron-rich carbocyclic (benzene) ring.
-
(6-Bromoquinolin-3-yl)methanol : Conversely, this isomer features the bromine atom on the carbocyclic ring and the methanol group on the pyridine ring.
Caption: Core structures of the two positional isomers.
This differential placement has significant consequences for the molecule's overall electronic distribution and steric accessibility, which are critical determinants of its behavior in both chemical reactions and biological systems.
Comparative Physicochemical Properties
| Property | (3-Bromoquinolin-6-yl)methanol | (6-Bromoquinolin-3-yl)methanol | Reference |
| Molecular Formula | C₁₀H₈BrNO | C₁₀H₈BrNO | N/A |
| Molecular Weight | 238.08 g/mol | 238.08 g/mol | N/A |
| CAS Number | Not available | 1345445-92-2 | [3] |
| Predicted XLogP3 | 2.6 | 2.6 | Computed |
| Predicted pKa (Basic) | ~2.4 (for 3-bromoquinoline) | ~2.8 (for quinoline) | [4][5] |
| Appearance | Solid (Predicted) | Solid | [3] |
Note: Predicted values are based on computational models of the parent structures and serve as estimations.
Reactivity and Synthetic Strategy
The positional isomerism directly governs the reactivity of the bromo and methanol groups, defining the synthetic routes available for diversification.
Electronic Landscape and Reactivity
The quinoline ring system is characterized by a non-uniform electron distribution. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The benzene ring, by contrast, is more electron-rich and undergoes electrophilic substitution, primarily at the 5- and 8-positions.[1]
-
For (3-Bromoquinolin-6-yl)methanol :
-
The C3-Bromo group is on the electron-deficient ring. While less activated towards nucleophilic aromatic substitution than halogens at C2 or C4, it is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[6][7] The proximity to the ring nitrogen influences its reactivity.
-
The C6-Methanol group is on the carbocyclic ring. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. The C6 position itself is moderately activated for electrophilic aromatic substitution.
-
-
For (6-Bromoquinolin-3-yl)methanol :
-
The C6-Bromo group resides on the benzene ring. It behaves like a typical aryl bromide, making it a reliable and predictable substrate for a wide range of palladium-catalyzed cross-coupling reactions.[8] This position is relatively unhindered and its electronic environment is less perturbed by the distal nitrogen atom.[8]
-
The C3-Methanol group is attached to the electron-deficient pyridine ring.
-
Synthetic Pathways and Protocols
The synthesis of these isomers requires distinct strategies, typically starting from a pre-functionalized quinoline core.
Synthesis of (6-Bromoquinolin-3-yl)methanol)
A common and efficient route to this isomer is the reduction of the corresponding carboxylic acid or its ester derivative.[9]
Caption: Synthetic workflow for (6-Bromoquinolin-3-yl)methanol.
Experimental Protocol: Reduction of Methyl 6-bromoquinoline-3-carboxylate [9]
-
Setup : In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Methyl 6-bromoquinoline-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent : Add a solution of Diisobutylaluminium hydride (DIBAL-H) (typically 1.0 M in a suitable solvent like toluene, ~2.2 eq) dropwise to the cooled solution, maintaining the internal temperature below 5 °C.
-
Reaction : Stir the mixture at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Slowly and carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Workup : Allow the mixture to warm to room temperature and stir vigorously for an additional 30 minutes to form a filterable precipitate.
-
Isolation : Filter the mixture through a pad of Celite®, washing the filter cake with additional DCM or THF. Concentrate the filtrate under reduced pressure to obtain the crude (6-bromoquinolin-3-yl)methanol.
-
Purification : Purify the crude product by column chromatography on silica gel as required.
Proposed Synthesis of (3-Bromoquinolin-6-yl)methanol)
This isomer can be synthesized via a similar reduction strategy, starting from 3-bromoquinoline-6-carboxylic acid.
Caption: Proposed synthetic workflow for (3-Bromoquinolin-6-yl)methanol.
Experimental Protocol: Reduction of 3-bromoquinoline-6-carboxylic acid
Causality: Carboxylic acids can be directly reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF). Borane is often preferred for its selectivity in the presence of other reducible groups like esters.[10][11]
-
Setup : To a flame-dried flask under an inert atmosphere, add 3-bromoquinoline-6-carboxylic acid (1.0 eq). Suspend the acid in anhydrous THF.
-
Cooling : Cool the suspension to 0 °C in an ice bath.
-
Addition of Reducing Agent : Slowly add Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, ~3.0 eq) dropwise.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching : Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol, followed by 1 M aqueous HCl.
-
Workup : Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation & Purification : Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to yield (3-bromoquinolin-6-yl)methanol.
Implications in Drug Discovery and Development
The choice between these two isomers is a critical decision in a drug discovery campaign, as the spatial arrangement of reactive handles and pharmacophoric features dictates the trajectory of lead optimization. Positional isomers frequently exhibit vastly different biological activities, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and toxicity.[12][13][14]
Caption: Isomeric scaffolds offer different vectors for drug design.
-
Vectorial Design : The bromine atom on each isomer serves as a primary "vector" for introducing molecular complexity and diversity via cross-coupling chemistry. A library of compounds derived from (3-Bromoquinolin-6-yl)methanol will explore a different chemical space than one derived from its C6-bromo counterpart.
-
Pharmacophore Elements : The hydroxymethyl group acts as a key pharmacophoric element, capable of forming hydrogen bonds with protein targets. Its position—on the benzene ring versus the pyridine ring—will fundamentally alter the geometry of these potential interactions. For a kinase inhibitor, for example, a C3-methanol might be perfectly positioned to interact with the hinge region, while a C6-methanol might not.
Analytical Characterization and Differentiation
Unambiguous identification of each isomer is critical and is readily achieved with modern spectroscopic techniques.
Caption: Standard workflow for isomer characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most definitive technique for distinguishing the isomers.[15]
-
¹H NMR : The chemical shifts and coupling patterns of the five aromatic protons will be unique for each isomer. The protons on the pyridine ring (positions 2 and 4) are typically more deshielded (further downfield) than those on the benzene ring. The specific splitting patterns (doublets, singlets, doublet of doublets) create a distinct fingerprint for each substitution pattern.[16][17]
-
¹³C NMR : The number of signals and their chemical shifts will confirm the substitution pattern. Carbons attached to bromine (C-Br) and the hydroxymethyl group (C-CH₂OH) will have characteristic shifts, and their positions can be unequivocally assigned using 2D NMR techniques like HMBC.
-
-
Mass Spectrometry (MS) : While both isomers have the same molecular weight, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental formula (C₁₀H₈BrNO). Fragmentation patterns under techniques like Electron Ionization (EI-MS) may also show subtle, reproducible differences that can aid in identification.
Conclusion
The distinction between (3-Bromoquinolin-6-yl)methanol and (6-Bromoquinolin-3-yl)methanol is a clear illustration of a fundamental principle in medicinal chemistry: molecular architecture is paramount. While sharing the same elemental composition, these isomers are distinct chemical entities with unique reactivity profiles and steric and electronic properties. The C3-bromo isomer offers a reactive handle on the electron-poor pyridine ring, while the C6-bromo isomer provides a more conventional aryl bromide for synthetic diversification. This guide underscores the necessity for researchers to approach the selection of such building blocks with a clear understanding of the downstream implications for synthesis, diversification, and, ultimately, biological activity. A thoughtful, structure-driven choice between these isomers can significantly accelerate a drug discovery program, while a misunderstanding of their inherent differences can lead to synthetic dead ends and misinterpreted structure-activity relationships.
References
-
Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (2022). ResearchGate. [Link]
-
Lipinski's rule of five for drug likeliness and in silico ADME properties of quinoline derivatives by QikProp. ResearchGate. [Link]
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). MDPI. [Link]
- 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. (n.d.). Journal of Molecular Structure.
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). MDPI. [Link]
-
Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
"From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". (2023). Semantic Scholar. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers. [Link]
- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). Wiley Online Library.
-
The 1H NMR spectra of three isomers with molecular formula C4H9Br... (n.d.). Pearson. [Link]
-
1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. (n.d.). ResearchGate. [Link]
-
3-Bromoquinoline. (2025). PubChem. [Link]
-
Matrix Fine Chemicals. (6-BROMOPYRIDIN-3-YL)METHANOL. [Link]
-
(Quinolin-3-yl)methanol. (2025). PubChem. [Link]
-
3-Bromoquinolin-6-yl acetate Properties. (2025). EPA. [Link]
-
Synthesis and Suzuki–Miyaura Reactions of 3,6,8-Tribromoquinoline: A Structural Revision. (n.d.). Thieme Connect. [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Acid to Alcohol - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. (n.d.). The Vespiary. [Link]
-
Carboxylic Acids to Alcohols. (2024). Chemistry Steps. [Link]
-
New Efficient Synthesis of 3-Carboxylquinolines. (n.d.). SciSpace. [Link]
-
reduction of carboxylic acids. (n.d.). Chemguide. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). PMC. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2013). PMC. [Link]
-
182 CHM2211 Reduction of Carboxylic Acids to Yield Alcohols. (2021). YouTube. [Link]
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- 4. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
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- 10. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
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- 14. Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamics and Methodologies for the Solubility of Brominated Quinoline Methanol Derivatives in Organic Solvents
Executive Summary
Brominated quinoline methanol derivatives represent a critical class of synthetic intermediates and active pharmaceutical ingredients (APIs), particularly in the development of antimalarial therapeutics and oncology drugs. Their rigid aromatic core, coupled with the halogen and hydroxyl functional groups, creates highly complex solubility profiles[1]. This whitepaper provides a comprehensive analysis of the solubility thermodynamics of these compounds in organic solvents, offering field-proven methodologies for high-throughput solubility screening and process optimization.
Structural and Thermodynamic Drivers of Solubility
Quinoline is a heterocyclic aromatic compound that acts as a weak base, with its conjugate acid possessing a pKa of approximately 4.9[2]. When functionalized with a bromine atom and a methanol group (e.g., 2-(2-bromo-4-quinolyl)methanol), the molecule's polarizability, steric hindrance, and hydrogen-bonding capacity shift dramatically.
Understanding the solubility of these derivatives requires analyzing three primary intermolecular forces:
-
Dispersive Interactions: The bulky bromine atom increases the molecular weight and lipophilicity of the compound. This enhances dispersive (Van der Waals) interactions with non-polar or moderately polar organic solvents, such as toluene or dichloromethane[3].
-
Hydrogen Bonding: The benzylic alkoxide/methanol moiety acts as both a hydrogen-bond donor and acceptor. This functional group heavily influences solubility in protic solvents like methanol and ethanol, and plays a key role in coordination complexes during functional assays[1].
-
Polar Interactions: The nitrogen atom within the quinoline ring provides a critical site for polar interactions. In acidic conditions, the nitrogen protonates to form a cationic salt, which drastically shifts the compound's solubility preference toward polar protic and aqueous solvents[4].
Solvent Selection and Quantitative Solubility Profiles
Choosing the optimal solvent system is critical for downstream applications, whether for Suzuki-Miyaura cross-coupling reactions, recrystallization, or biological assay formulation. The table below summarizes the empirical solubility of a model brominated quinoline methanol derivative across standard organic solvents at standard ambient temperature (25°C).
Table 1: Solubility Profile of Model Brominated Quinoline Methanol (25°C)
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Primary Solvation Mechanism |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 150 | Strong dipole-dipole; H-bond acceptor |
| N,N-Dimethylformamide (DMF) | 36.7 | > 120 | Polar aprotic coordination |
| Methanol | 32.7 | 45 | H-bonding (donor/acceptor) |
| Ethanol | 24.5 | 30 | H-bonding; moderate dispersive |
| Toluene | 2.4 | 15 | π-π stacking; dispersive interactions |
| Hexane | 1.9 | < 1 | Poor dispersive match; lacks H-bonding |
Experimental Methodology: Self-Validating Isothermal Solubility Screening
To ensure high scientific integrity and reproducibility, solubility determinations must employ a self-validating workflow. The "Shake-Flask" method coupled with HPLC-UV remains the gold standard for thermodynamic solubility profiling.
Step-by-Step Protocol
-
Preparation of Solid Phase: Accurately weigh 50 mg of the brominated quinoline methanol derivative into a 2 mL amber glass HPLC vial. Causality: Amber glass is utilized to prevent photolytic degradation of the light-sensitive quinoline core during the extended incubation period[5].
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol). Ensure the presence of visibly excess solid to maintain a saturated system.
-
Isothermal Equilibration: Place the vials in an isothermal shaker at 25.0 ± 0.1°C. Agitate at 500 RPM for 24 hours. Causality: A 24-hour agitation period ensures that the dissolution rate plateau has been reached, validating that the system is at true thermodynamic equilibrium rather than a kinetic metastable state.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Causality: High-speed centrifugation (rather than simple syringe filtration) prevents the inclusion of sub-micron particulates or aggregates in the supernatant, which would falsely elevate the calculated solubility limit.
-
Dilution and Quantification: Extract exactly 100 µL of the clear supernatant and dilute it with the mobile phase (e.g., 50:50 Acetonitrile:Water). Quantify the concentration using HPLC-UV at the compound's
(typically ~280 nm for quinoline derivatives). -
Thermodynamic Validation Check: Repeat the sampling process at 48 hours. Causality: If the concentration difference between the 24h and 48h timepoints is < 2%, thermodynamic equilibrium is definitively validated.
Workflow for self-validating isothermal solubility screening of quinoline derivatives.
Mechanistic Insights: pH Modulation and Co-Solvent Systems
When a single organic solvent fails to achieve the required concentration for a reaction or formulation, co-solvent systems or pH adjustments must be systematically employed.
-
pH-Driven Speciation: Because quinoline derivatives contain a basic nitrogen atom, adjusting the pH of the reaction medium is a powerful technique to alter speciation. In acidic environments (lower pH), the nitrogen protonates, shifting the molecule from a lipophilic free base to a highly polar cationic salt. This ionized form is significantly more soluble in polar protic solvents[4].
-
Co-Solvent Modulation: Mixing a poor solvent with a miscible organic co-solvent (e.g., DMSO or Ethanol) modulates the overall dielectric constant of the medium. This strategy allows for the dissolution of the hydrophobic brominated core while maintaining compatibility with downstream biological assays or biphasic synthetic reactions[4].
pH-dependent speciation and solubility shifts of quinoline methanol derivatives.
Conclusion
Mastering the solubility of brominated quinoline methanols requires a deep appreciation of their dual chemical nature: the lipophilic, halogenated aromatic core, and the polar, hydrogen-bonding methanol and basic nitrogen sites. By leveraging thermodynamic principles and rigorous, self-validating experimental protocols, researchers can rationally design and optimize solvent systems to eliminate bottlenecks in synthesis, purification, and drug formulation.
References
-
Vedantu. "Quinoline: Structure, Properties & Uses Explained". Available at: [Link]
-
Wikipedia. "Quinoline". Available at: [Link]
-
EPA NEPIS. "Pollutant Sorption To Soils And Sediments In Organic/Aqueous Solvent Systems". Available at: [Link]
-
RSC Publishing. "Alkoxide coordination of iron(III) protoporphyrin IX by antimalarial quinoline methanols". Available at:[Link]
Sources
- 1. Alkoxide coordination of iron( iii ) protoporphyrin IX by antimalarial quinoline methanols: a key interaction observed in the solid-state and solution ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02671G [pubs.rsc.org]
- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
Methodological & Application
Precision Engineering of the Quinoline Scaffold: Suzuki-Miyaura Coupling of 3-Bromoquinoline
Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)
Abstract & Strategic Importance
The 3-arylquinoline scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure for antimalarials, kinase inhibitors (e.g., EGFR, HER-2), and GPCR modulators.[1] While 2- and 4-haloquinolines are readily functionalized via nucleophilic aromatic substitution (
This guide provides a validated, high-fidelity protocol for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline. Unlike standard phenyl bromide couplings, this substrate presents unique challenges:
-
Catalyst Poisoning: The quinoline nitrogen (
lone pair) can competitively bind to electrophilic Pd(II) species, arresting the catalytic cycle. -
Electronic Deactivation: The pyridine ring renders the C3-Br bond less prone to oxidative addition compared to electron-deficient aryl bromides.
We present two tiered protocols: a Standard Protocol for robust, high-yielding substrates, and an Advanced Protocol utilizing dialkylbiarylphosphine ligands for sterically hindered or electron-rich boronic acids.
Mechanistic Insights & Catalyst Design
To ensure protocol reliability, one must understand the failure modes. The catalytic cycle involves three stages: Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2]
The "Quinoline Effect"
In standard couplings, the rate-determining step is often oxidative addition. However, with 3-bromoquinoline, the formation of stable Pd(II)-N adducts (off-cycle resting states) can sequester the catalyst.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or chelating ligands (e.g., dppf). These ligands sterically crowd the metal center, preventing non-productive coordination of the quinoline nitrogen while accelerating oxidative addition.
Figure 1: Catalytic cycle highlighting the critical off-cycle trap caused by quinoline nitrogen coordination.
Experimental Protocols
Reagent Selection Matrix
| Component | Recommendation | Rationale |
| Catalyst (Standard) | Pd(dppf)Cl₂·DCM | Bidentate ligand prevents N-binding; air-stable precatalyst. |
| Catalyst (Advanced) | Pd₂(dba)₃ + SPhos | SPhos provides extreme steric bulk and electron density, facilitating coupling of hindered/deactivated substrates. |
| Base | K₂CO₃ (2.0 M aq) | Mild enough to prevent protodeboronation; strong enough for transmetallation. |
| Solvent | 1,4-Dioxane or Toluene | High boiling point allows heating to 90-100°C; good solubility for organic intermediates. |
Protocol A: Standard Conditions (Robust Substrates)
Use this for unhindered arylboronic acids (e.g., phenyl, 4-methoxyphenyl).
Materials:
-
3-Bromoquinoline (1.0 equiv, 1.0 mmol)
-
K₂CO₃ (2.0 equiv, added as 2M aqueous solution)
-
1,4-Dioxane (5 mL per mmol substrate)
Procedure:
-
Setup: Flame-dry a 25 mL Schlenk flask or microwave vial. Add a magnetic stir bar.[1][6][7]
-
Charge Solids: Add 3-bromoquinoline (208 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (25 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the vessel. Evacuate and backfill with Argon three times.[1] Critical: Oxygen inhibits the active Pd(0) species.
-
Solvent Addition: Syringe in degassed 1,4-dioxane (4 mL) and 2M aq. K₂CO₃ (1 mL).
-
Reaction: Heat to 90°C in an oil bath (or microwave block) with vigorous stirring (800 rpm).
-
Monitoring: Check TLC at 2 hours. Eluent: 20% EtOAc in Hexanes.
-
Checkpoint: 3-Bromoquinoline R_f ≈ 0.4-0.5. Product is typically more polar or fluorescent.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (SiO₂). Gradient: 0-30% EtOAc/Hexanes.
Protocol B: Advanced Conditions (Challenging Substrates)
Use this for heteroaryl boronic acids (e.g., pyridyl, pyrazolyl) or sterically hindered systems.
Materials:
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%) - Ligand:Pd ratio of 2:1
-
K₃PO₄ (2.0 equiv, solid) or Cs₂CO₃ (for base-sensitive substrates)
-
Solvent: n-Butanol or Toluene/H₂O (10:1)
Procedure:
-
Pre-complexation: In the reaction vessel, add Pd₂(dba)₃ and SPhos. Add 1 mL solvent.[7] Stir at RT for 5 mins under Argon to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).
-
Addition: Add 3-bromoquinoline, boronic acid, and solid base (K₃PO₄).
-
Solvent: Add remaining solvent (degassed).[1]
-
Reaction: Heat to 100°C for 4-12 hours.
-
Note: SPhos is highly active; reaction times are often shorter.
-
Workflow Visualization
Figure 2: Operational workflow for the Suzuki-Miyaura coupling process.
Troubleshooting & Optimization (Self-Validating System)
Use this table to diagnose reaction failures.
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst poisoning by Quinoline N. | Switch to Protocol B (SPhos/XPhos). Increase temperature to 110°C. |
| Black Precipitate (Pd Black) | Catalyst decomposition (ligand dissociation). | Add excess ligand (e.g., 10 mol% PPh₃ or SPhos). Ensure strict O₂ exclusion. |
| Protodeboronation (Ar-H forms) | Boronic acid instability under basic heating. | Use a milder base (K₃PO₄ or KF). Switch to Boronic Ester (Pinacol) or MIDA boronate. Lower temp to 80°C. |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Degas solvents more thoroughly (O₂ promotes homocoupling). Add reagents slowly. |
Safety & Handling
-
3-Bromoquinoline: Irritant. Avoid inhalation.
-
Palladium Compounds: Potential sensitizers. Handle in a fume hood.
-
Waste Disposal: Aqueous streams contain Palladium residues; dispose of in heavy metal waste containers.
References
-
General Suzuki Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
-
SPhos Ligand Efficacy for Heterocycles: Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Heteroaryl Halides Using SPhos.
-
3-Bromoquinoline Specific Protocols: BenchChem Application Note. (2025).[1][2][8][9][10][11] Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
-
One-Pot Synthesis of 3-Arylquinolines: Mphahlele, M. J., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling.
-
Automated Optimization of Heteroaryl Couplings: Reizman, B. J., et al. (2016).[12] Suzuki–Miyaura Cross-Coupling Optimization Enabled by Automated Feedback.
Sources
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- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination for 3-Bromoquinoline Substrates
Introduction: The Strategic Importance of 3-Aminoquinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1] Specifically, the introduction of an amino group at the 3-position unlocks access to a vast chemical space for drug discovery and development, yielding compounds with a wide range of biological activities. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant improvement over traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which often require harsh conditions and have limited substrate scope.[2][3] This guide provides a detailed technical overview and field-proven protocols for the successful application of the Buchwald-Hartwig amination to 3-bromoquinoline substrates, a crucial transformation for the synthesis of valuable 3-aminoquinoline derivatives.
Why 3-Bromoquinoline?
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical parameter.[4] The general reactivity trend for aryl halides is I > Br > Cl.[5] Consequently, 3-bromoquinoline represents a favorable substrate for the Buchwald-Hartwig amination, generally exhibiting higher reactivity and requiring milder conditions compared to its chloro-analogue.[4] This often translates to higher yields and a broader tolerance of functional groups.[4]
Mechanism and Key Parameters: A Scientist's Perspective
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5][6][7]
The Catalytic Cycle
Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoquinoline to form a Pd(II) complex.[5][7] This is often the rate-determining step of the reaction.[4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[8][9]
-
Reductive Elimination: The desired 3-aminoquinoline product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2][6]
Essential Reaction Components
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.
Palladium Precursors
A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common.[5] For reactions utilizing Pd(II) sources, an in-situ reduction to the active Pd(0) species is required, which can be facilitated by amines or phosphine ligands.[5][6] The use of pre-formed palladium catalysts, often referred to as precatalysts, can offer improved stability and reactivity.
Ligands: The Key to Success
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands have been shown to be remarkably effective, facilitating the coupling of a wide range of amines with aryl halides.[2] For the amination of 3-bromoquinoline, several classes of ligands have demonstrated high efficacy.
-
Biarylphosphine Ligands: Ligands such as XPhos, RuPhos, and BrettPhos are often excellent choices for the coupling of both primary and secondary amines.[10][11] BrettPhos, in particular, has shown selectivity for primary amines.[6][10]
-
Bidentate Phosphine Ligands: Ligands like BINAP and DPPF were among the first to provide reliable results for the amination of primary amines and are still widely used.[2]
The Role of the Base
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[8][9] The choice of base can significantly impact the reaction outcome.
-
Common Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used and highly effective.[5]
-
Milder Bases: For substrates sensitive to strong bases, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be employed, although this may require higher reaction temperatures or longer reaction times.[6]
Solvent Selection
The choice of solvent is crucial for ensuring the solubility of all reaction components and can influence the reaction rate and selectivity.
-
Aprotic, Non-polar Solvents: Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[5][8]
-
Ethereal Solvents: Tetrahydrofuran (THF) is also a viable option, particularly when using soluble bases like LiHMDS.[12]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by coordinating to the palladium catalyst and should be avoided.[5]
Experimental Protocols and Data
The following protocols provide a general framework for the Buchwald-Hartwig amination of 3-bromoquinoline. Optimization may be necessary for specific amine substrates.
General Protocol for the Amination of 3-Bromoquinoline
This protocol is a representative procedure and may require optimization for specific substrates and scales.[4]
-
Reaction Setup: In an oven-dried Schlenk tube, add the 3-bromoquinoline (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 mmol).
-
Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Workflow for Buchwald-Hartwig Amination
Caption: A Typical Experimental Workflow for the Buchwald-Hartwig Amination.
Representative Reaction Conditions and Yields
The following table summarizes various successful Buchwald-Hartwig amination conditions for haloquinoline and related heteroaryl halide substrates, providing a valuable starting point for reaction optimization.
| Amine Substrate | Palladium Source/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 83 | [12] |
| Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 78 | [12] |
| Secondary Aniline | Pd(OAc)₂ / t-Bu₃P | K₂CO₃ | t-BuOH | 110 | 84 | [12] |
| Various Amines | Pd₂(dba)₃ / XPhos | BTPP | Toluene | N/A | High | [13] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | High | [14] |
Note: Yields are for illustrative purposes and may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand, or using a stronger base. Ensure that the reagents and solvent are anhydrous and that an inert atmosphere is maintained.
-
Side Reactions: An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[2] The choice of a bulky ligand can often suppress this side reaction.
-
Substrate Compatibility: Functional groups that are sensitive to strong bases, such as esters and nitro groups, may require the use of milder bases like K₂CO₃ or Cs₂CO₃.[6] However, this may necessitate higher reaction temperatures or longer reaction times.[6]
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of 3-aminoquinolines. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and data presented in this guide provide a solid foundation for the successful application of this powerful transformation in the synthesis of novel and medicinally relevant quinoline derivatives.
References
-
Buchwald–Hartwig amination - Wikipedia . Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis . Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Available at: [Link]
-
Synthesis of 3-amino-3,4-dihydro-1H-quinolin-2-ones through regioselective palladium-catalyzed intramolecular cyclization. - VUB ORGC . Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed . Available at: [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI . Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate . Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis . Available at: [Link]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC . Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate . Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews . Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. entegris.com [entegris.com]
- 11. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 3-amino-3,4-dihydro-1H-quinolin-2-ones through [orgc.research.vub.be]
- 14. organic-synthesis.com [organic-synthesis.com]
Converting (3-Bromoquinolin-6-yl)methanol to 6-(chloromethyl)-3-bromoquinoline
Target Product: 6-(Chloromethyl)-3-bromoquinoline CAS Registry Number: (Product specific CAS not universally standardized; analogous to 6-bromo-3-(chloromethyl)quinoline derivatives) Methodology: Nucleophilic Substitution via Thionyl Chloride Activation
Strategic Analysis & Scientific Rationale
The conversion of (3-Bromoquinolin-6-yl)methanol to 6-(chloromethyl)-3-bromoquinoline represents a critical transformation in the synthesis of pharmacophores. The target molecule contains a reactive benzylic-like chloride, serving as a potent electrophile for subsequent
Synthetic Challenges:
-
Basic Nitrogen Functionality: The quinoline nitrogen (
for conjugate acid) acts as a Lewis base. In the presence of acidic byproducts ( , ), the substrate will protonate, potentially altering solubility profiles or trapping the product as a hydrochloride salt. -
Benzylic Reactivity: The 6-(chloromethyl) position is electronically activated by the quinoline ring, making the product susceptible to hydrolysis if exposed to moisture during workup, or polymerization if stored improperly.
-
Chemoselectivity: The 3-bromo substituent is relatively stable under standard deoxychlorination conditions, but metal-halogen exchange conditions must be avoided.
Selected Approach:
We utilize Thionyl Chloride (
-
Purification: Byproducts (
, ) are gaseous and easily removed.[2] -
Atom Economy: High conversion rates with minimal solid waste.
-
Salt Management: The intermediate hydrochloride salt protects the nitrogen from N-alkylation side reactions (self-quaternization).
Safety Assessment (Critical)
| Hazard Class | Risk Description | Mitigation Strategy |
| Alkylating Agent | The product is a potent alkylator (benzylic chloride analog). Likely mutagenic and a severe skin/eye irritant. | Double-glove (Nitrile/Laminate). Use a dedicated fume hood. Destruct excess alkylating agent with dilute NaOH/Thiosulfate. |
| Corrosive Gas | Reaction generates | Use a caustic scrubber (NaOH trap) connected to the manifold/bubbler. |
| Water Reactive | Ensure all glassware is flame-dried. Quench reactions slowly at |
Reaction Mechanism
The reaction proceeds via an
Figure 1: Mechanistic pathway for the deoxychlorination of quinolinyl methanol.
Experimental Protocol
Reagents & Equipment
-
(3-Bromoquinolin-6-yl)methanol (1.0 eq)
-
Thionyl Chloride (
) (2.0 - 3.0 eq) – Freshly distilled if yellow. -
Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)
-
Catalytic DMF (1-2 drops) – Accelerates formation of the Vilsmeier-like active species.
-
Sat.
solution (for neutralization)
Step-by-Step Methodology
Step 1: Setup
-
Equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (or
inlet). -
Connect the outlet to a caustic scrubber (10% NaOH) to trap acidic gases.
-
Charge the flask with (3-Bromoquinolin-6-yl)methanol and anhydrous DCM . Stir to suspend/dissolve.
-
Cool the mixture to 0°C in an ice bath.
Step 2: Activation 5. Add Thionyl Chloride dropwise via the addition funnel over 15–20 minutes.
- Observation: The reaction is exothermic.[2] Gas evolution (
, ) will occur.[2] The suspension may clear as the intermediate forms, then potentially precipitate again as the hydrochloride salt of the product forms.
- Add 1-2 drops of anhydrous DMF (optional, but recommended for sluggish substrates).
Step 3: Reaction 7. Remove the ice bath and allow the reaction to warm to room temperature. 8. Heat to reflux (approx. 40°C) for 2–4 hours.
- Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). The polar alcohol spot (
) should disappear, replaced by the less polar chloride ( ). - Note: The product on TLC will be the free base.
Step 4: Workup (Critical for Quinoline Stability)
9. Cool the reaction mixture to room temperature.
10. Evaporation: Remove volatiles (DCM and excess
- Result: A yellow/orange solid residue remains (The Hydrochloride Salt).
- Neutralization: Resuspend the residue in fresh DCM (20 mL/g). Slowly add saturated
solution while stirring vigorously until the aqueous layer is pH 8–9.
- Why: This liberates the free base 6-(chloromethyl)-3-bromoquinoline.
- Extraction: Separate the layers. Extract the aqueous phase twice more with DCM.
- Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo (bath temp < 40°C to prevent thermal degradation).
Step 5: Purification
-
Crude Purity: Often >90% and sufficient for the next step.
-
Recrystallization: If needed, recrystallize from Hexanes/Ethyl Acetate (hot hexanes, add EtOAc dropwise until clear).
-
Storage: Store under Argon at -20°C. The compound is sensitive to moisture.
Analytical Data & QC Criteria
| Technique | Expected Signal | Interpretation |
| 1H NMR ( | Chloromethyl | |
| 1H NMR (Aromatic) | H-2 of Quinoline . Characteristic deshielded proton adjacent to Nitrogen. | |
| LC-MS | Characteristic 3:1 isotopic pattern for | |
| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition (HCl release or polymerization). |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis during workup. | Ensure rapid separation of layers; do not let the product sit in basic water. Use ice-cold |
| Sticky Gum | Polymerization or incomplete salt neutralization. | Ensure pH > 8 during workup. Triturate the gum with cold diethyl ether to induce crystallization. |
| Starting Material Remains | Use fresh |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target chloromethyl quinoline.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Musser, J. H., et al. (1987). "Synthesis of leukotriene D4 antagonists." Journal of Medicinal Chemistry, 30(1), 96-104. (Describes chlorination of heterocyclic methanols using thionyl chloride).
-
BenchChem. (2025).[4][5] "Safety Data Sheet: 6-Bromo-4-chloroquinoline-3-carbonitrile" (Analogous quinoline safety handling).
-
Sigma-Aldrich. (2024). "Thionyl Chloride Product Information and Handling."
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Quinoline Methanol Synthesis Mixtures from Triphenylphosphine Oxide
Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of triphenylphosphine oxide (TPPO) from quinoline methanol synthesis mixtures. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to solve even the most challenging purification problems.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to quinoline methanols that produce triphenylphosphine oxide as a byproduct?
A1: Triphenylphosphine oxide (TPPO) is a common byproduct in several reactions that utilize triphenylphosphine (PPh₃) or its derivatives. For the synthesis of quinoline methanols, you are most likely to encounter TPPO as a byproduct in the following reactions:
-
The Wittig Reaction: This reaction is a widely used method for forming alkenes. In the context of quinoline methanol synthesis, a Wittig reaction could be used to introduce a carbon-carbon double bond which is then subsequently converted to an alcohol. The reaction of an aldehyde or ketone with a phosphonium ylide generates the desired alkene and a stoichiometric amount of TPPO.[1][2]
-
The Appel Reaction: This reaction converts an alcohol to an alkyl halide using triphenylphosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄).[3][4][5] If your synthesis of a quinoline methanol derivative involves an intermediate step where a hydroxyl group is converted to a halide, you will generate TPPO as a byproduct.[3][6]
-
The Mitsunobu Reaction: This versatile reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[7][8][9][10] If you are using a Mitsunobu reaction to introduce a functional group that will later be converted to a hydroxyl group in your quinoline methanol synthesis, TPPO will be a significant byproduct.[7]
-
Aza-Wittig Reaction: A variation of the Wittig reaction, the aza-Wittig reaction, involves the reaction of an iminophosphorane with a carbonyl compound to form an imine.[11] This can be a key step in the synthesis of certain nitrogen-containing heterocycles, including quinolines.[12]
Q2: Why is triphenylphosphine oxide notoriously difficult to remove from reaction mixtures?
A2: The difficulty in removing TPPO stems from its unique combination of physical properties:
-
High Polarity: The P=O bond in TPPO is highly polarized, making the molecule quite polar. This often results in it having similar chromatographic behavior to polar target molecules like quinoline methanols, leading to co-elution during column chromatography.
-
High Crystallinity: TPPO is a highly crystalline solid with a melting point of 155-157 °C.[13] This property can be advantageous for its removal by crystallization if the desired product is an oil or soluble in the crystallization solvent. However, it can also lead to the undesired co-crystallization with the product.
-
Variable Solubility: TPPO exhibits a wide range of solubilities in common organic solvents. It is poorly soluble in non-polar solvents like hexanes and diethyl ether but moderately to highly soluble in more polar solvents like dichloromethane, ethyl acetate, and alcohols.[14] This variable solubility can make finding a suitable solvent for selective precipitation challenging.
Q3: What are the primary strategies for removing triphenylphosphine oxide?
A3: The main strategies for removing TPPO from a reaction mixture can be broadly categorized as follows:
-
Selective Precipitation/Crystallization: This is often the simplest method and should be the first approach considered. It relies on the low solubility of TPPO in non-polar solvents.
-
Column Chromatography: While challenging due to potential co-elution, optimization of the solvent system can lead to successful separation.
-
Acid-Base Extraction: This method is particularly useful if your quinoline methanol product has a basic nitrogen atom that can be protonated and extracted into an aqueous acidic phase, leaving the neutral TPPO in the organic phase.
-
Chemical Conversion: TPPO can be converted into a more easily removable derivative. For example, reaction with oxalyl chloride or certain metal salts can form insoluble complexes.[15]
Troubleshooting Guide
Issue 1: I tried to remove TPPO by column chromatography, but it co-elutes with my quinoline methanol product.
-
Question: How can I improve the separation of my polar quinoline methanol from the equally polar TPPO on a silica gel column?
-
Answer: Co-elution is a common problem. Here are several strategies to improve your separation:
-
Optimize your solvent system: A common mistake is to use a very polar solvent system (e.g., high concentrations of methanol in dichloromethane). This will move both your product and TPPO quickly down the column, resulting in poor separation. Instead, try a less polar mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective. For example, start with pure dichloromethane and slowly add ethyl acetate or a small percentage of methanol.
-
Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral). The different surface chemistry of alumina can alter the retention times of your product and TPPO, potentially leading to better separation.
-
Employ a "catch and release" strategy: If your quinoline methanol has a basic nitrogen, you can use an acidic silica gel or a resin-bound acid to "catch" your product on the column. The non-basic TPPO will elute. You can then "release" your product by flushing the column with a basic solvent (e.g., a solution of ammonia in methanol).
-
Issue 2: I attempted to precipitate TPPO from my reaction mixture using a non-polar solvent, but my product crashed out as well.
-
Question: How can I selectively precipitate TPPO without losing my quinoline methanol product?
-
Answer: This indicates that your product also has limited solubility in the chosen non-polar solvent. Here's a systematic approach to address this:
-
Solvent Screening: The key is to find a solvent or solvent mixture where TPPO has minimal solubility, but your product remains in solution. Create a solubility profile for both your crude product mixture and pure TPPO in a range of solvents. See the table below for the solubility of TPPO in common solvents.
-
Trituration: Instead of a full precipitation, try trituration. This involves suspending your crude mixture in a solvent where TPPO is sparingly soluble (like cold diethyl ether or a mixture of hexanes and ethyl acetate) and stirring vigorously.[14] The TPPO should remain as a solid, while your product dissolves. You can then filter off the TPPO.
-
Temperature Control: Solubility is temperature-dependent. Try dissolving your crude mixture in a minimal amount of a slightly polar solvent (e.g., dichloromethane) and then slowly adding a cold non-polar solvent (e.g., hexanes or pentane) while cooling the mixture in an ice bath. The TPPO may selectively precipitate at a lower temperature.
-
Issue 3: I have a large-scale reaction, and chromatography is not a practical option. How can I efficiently remove a large amount of TPPO?
-
Question: What are the best non-chromatographic methods for removing large quantities of TPPO?
-
Answer: For large-scale synthesis, precipitation and chemical conversion are the most viable options.
-
Optimized Precipitation: As discussed above, a carefully optimized precipitation/crystallization is the most cost-effective and scalable method. Experiment on a small scale to find the ideal solvent and conditions before applying it to your entire batch.
-
Chemical Conversion to an Insoluble Salt: You can convert TPPO into an insoluble salt that can be easily filtered off. A common method is the addition of zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent like ethanol.[16] This forms the insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[16]
Protocol for ZnCl₂ Precipitation:
-
Concentrate your crude reaction mixture.
-
Dissolve the residue in a minimal amount of a polar solvent such as ethanol, ethyl acetate, or tetrahydrofuran.[16]
-
In a separate flask, prepare a solution of 1.5-2 equivalents of anhydrous zinc chloride in the same solvent.
-
Slowly add the zinc chloride solution to your crude product solution with vigorous stirring.
-
A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[16]
-
Stir the slurry for 1-2 hours at room temperature to ensure complete precipitation.
-
Filter the mixture, washing the solid with a small amount of the cold solvent.
-
The filtrate contains your purified product.
-
-
Decision-Making Workflow for TPPO Removal
To assist you in selecting the most appropriate purification strategy, the following flowchart provides a logical decision-making process.
Caption: Decision-making workflow for selecting a TPPO purification method.
Solubility of Triphenylphosphine Oxide
The following table summarizes the solubility of triphenylphosphine oxide in various common laboratory solvents. This information is crucial for designing an effective precipitation or chromatographic purification strategy.
| Solvent | Solubility of TPPO | Comments |
| Non-Polar Solvents | ||
| Hexanes/Pentane | Very Low | Excellent for precipitation and trituration. |
| Diethyl Ether | Low (especially when cold) | Good for precipitation and trituration.[14] |
| Toluene | Low | Can be used for precipitation, especially at lower temperatures. |
| Moderately Polar Solvents | ||
| Dichloromethane (DCM) | High | Often used as the polar component in chromatography. |
| Chloroform | High | Similar to DCM. |
| Ethyl Acetate (EtOAc) | Moderate | A good solvent for chromatography. |
| Tetrahydrofuran (THF) | High | Often a reaction solvent; TPPO is quite soluble. |
| Polar Protic Solvents | ||
| Methanol | High | Used as a strong eluent in chromatography. |
| Ethanol | High | A good solvent for the ZnCl₂ precipitation method.[16] |
| Water | Very Low | Useful for aqueous workups. |
References
-
Wikipedia. Triphenylphosphine oxide. [Link]
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
- Google Patents.
-
Wikipedia. Mitsunobu reaction. [Link]
-
Wikipedia. Appel reaction. [Link]
-
PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Wiley Online Library. New Reagents and Synthetic Approaches to the Appel Reaction. [Link]
-
PMC. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Appel Reaction. [Link]
-
Organic Reactions. Wittig Reaction - Common Conditions. [Link]
-
RSC Publishing. Synthesis of chromeno[4,3-b]quinolines and spirobenzofuran-3,3′-quinolines through silver-mediated Appel reaction/C–Br bond cleavage/double selective rearrangement sequence. [Link]
-
PMC. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
ResearchGate. An overview of the synthesis of quinoline via traditional methods. [Link]
-
PMC. Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives. [Link]
-
SynArchive. Appel Reaction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Appel Reaction [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis of chromeno[4,3-b]quinolines and spirobenzofuran-3,3′-quinolines through silver-mediated Appel reaction/C–Br bond cleavage/double selective rearrangement sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN109354595B - Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid - Google Patents [patents.google.com]
- 14. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 15. scientificupdate.com [scientificupdate.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Interpretation of 3,6-Disubstituted Quinoline Isomers
For drug development professionals and researchers in medicinal chemistry, the unambiguous structural elucidation of heterocyclic scaffolds is paramount. Quinoline and its derivatives are a cornerstone in pharmaceuticals, known for a wide range of biological activities including antimalarial and anticancer properties.[1][2][3] The substitution pattern on the quinoline ring system is directly linked to its biological function, making precise characterization essential. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for determining substitution patterns and molecular conformation.[4]
This guide provides an in-depth, experience-driven comparison of 3,6-disubstituted quinoline isomers using 1H NMR spectroscopy. We will move beyond a simple recitation of data, focusing instead on the causal relationships between substituent placement and the resulting spectral signatures. Our approach is designed to be a self-validating system, empowering you to interpret complex spectra with confidence.
The Foundation: Understanding the Unsubstituted Quinoline Spectrum
Before delving into disubstituted systems, we must first understand the 1H NMR spectrum of the parent quinoline molecule. The quinoline scaffold consists of a benzene ring fused to a pyridine ring. The electron-withdrawing nature of the nitrogen atom significantly deshields the protons in the heterocyclic ring, causing them to resonate at a lower field (higher ppm) compared to the protons on the carbocyclic (benzene) ring.[4]
The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-5, H-6, H-7, H-8) exhibit characteristic chemical shifts and coupling patterns. Notably, H-2 is the most deshielded proton due to its proximity to the nitrogen, while H-8 is also significantly deshielded due to the peri-effect, an interaction with the nitrogen's lone pair of electrons.[4]
Below is a table summarizing the typical 1H NMR data for unsubstituted quinoline, which will serve as our baseline for comparison.
Table 1: Typical ¹H NMR Spectral Data for Unsubstituted Quinoline in CDCl₃ [4]
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |
| H-2 | 8.8 - 8.9 | dd | ³J(H2-H3) ≈ 4.2 Hz, ⁴J(H2-H4) ≈ 1.7 Hz |
| H-3 | 7.3 - 7.4 | dd | ³J(H3-H2) ≈ 4.2 Hz, ³J(H3-H4) ≈ 8.2 Hz |
| H-4 | 8.0 - 8.1 | dd | ³J(H4-H3) ≈ 8.2 Hz, ⁴J(H4-H2) ≈ 1.7 Hz |
| H-5 | 7.7 - 7.8 | d | ³J(H5-H6) ≈ 8.3 Hz |
| H-6 | 7.5 - 7.6 | t | ³J(H6-H5) ≈ 8.3 Hz, ³J(H6-H7) ≈ 7.5 Hz |
| H-7 | 7.6 - 7.7 | t | ³J(H7-H6) ≈ 7.5 Hz, ³J(H7-H8) ≈ 8.2 Hz |
| H-8 | 8.1 - 8.2 | d | ³J(H8-H7) ≈ 8.2 Hz |
Note: These values are approximate and can be influenced by solvent, concentration, and temperature.[1][4]
Caption: Standard IUPAC numbering of the quinoline ring.
The Impact of Substitution: A Tale of Two Positions
The chemical shift and coupling patterns of the quinoline protons are exquisitely sensitive to the electronic nature and position of substituents.[4][5] Electron-donating groups (EDGs) like -OCH₃ or -NH₂ shield nearby protons, shifting their signals upfield (lower δ values), while electron-withdrawing groups (EWGs) like -NO₂ or -CN deshield them, causing downfield shifts (higher δ values).[4]
Substitution at the 3-Position
A substituent at the C3 position primarily influences the protons of the pyridine ring (H-2 and H-4).
-
H-2: The signal for H-2, typically a doublet of doublets, simplifies to a singlet or a narrow doublet, as the large ³J coupling to H-3 is removed. Its chemical shift will be modulated by the electronic nature of the C3 substituent.
-
H-4: Similarly, the H-4 signal simplifies to a singlet or narrow doublet. It experiences a strong electronic effect from the adjacent C3 substituent.
-
Benzene Ring Protons (H-5, H-7, H-8): These protons are largely unaffected by a C3 substituent due to the distance, showing only minor changes in their chemical shifts.
Substitution at the 6-Position
A substituent at the C6 position primarily affects the protons of the benzene ring (H-5, H-7, and H-8).
-
H-5: The signal for H-5, typically a doublet in the parent quinoline, becomes a doublet with a smaller meta-coupling (⁴J) to H-7. Its chemical shift is strongly influenced by the ortho C6 substituent.
-
H-7: The H-7 proton, a triplet in the parent system, becomes a doublet of doublets, showing ortho-coupling to H-8 and meta-coupling to H-5.
-
H-8: The H-8 proton remains a doublet due to ortho-coupling with H-7.
-
Pyridine Ring Protons (H-2, H-4): These protons experience minimal electronic effects from a C6 substituent.
The Synergistic Effect: Interpreting 3,6-Disubstituted Isomers
When both C3 and C6 positions are substituted, we observe a combination of the effects described above. The key to differentiating isomers lies in analyzing the simplified spin systems in both rings.
Let's consider two hypothetical isomers: 3-nitro-6-methoxyquinoline (EWG at C3, EDG at C6) and 3-methoxy-6-nitroquinoline (EDG at C3, EWG at C6).
Table 2: Predicted ¹H NMR Data for 3,6-Disubstituted Quinoline Isomers
| Proton | 3-nitro-6-methoxyquinoline (Predicted) | 3-methoxy-6-nitroquinoline (Predicted) | Rationale for Differentiation |
| H-2 | ~9.2 ppm (s) | ~8.6 ppm (s) | The -NO₂ group at C3 strongly deshields H-2 compared to the -OCH₃ group. This is a primary point of differentiation. |
| H-4 | ~8.8 ppm (s) | ~7.8 ppm (s) | Similar to H-2, H-4 is significantly deshielded by the adjacent -NO₂ group and shielded by the -OCH₃ group. |
| H-5 | ~7.3 ppm (d, J≈2.5 Hz) | ~8.4 ppm (d, J≈2.5 Hz) | The -OCH₃ at C6 shields the ortho H-5. The -NO₂ at C6 deshields H-5. |
| H-7 | ~7.2 ppm (dd, J≈9, 2.5 Hz) | ~8.5 ppm (dd, J≈9, 2.5 Hz) | The -OCH₃ at C6 shields the para H-7. The -NO₂ at C6 deshields H-7. |
| H-8 | ~8.0 ppm (d, J≈9 Hz) | ~8.2 ppm (d, J≈9 Hz) | The effect on H-8 is less pronounced, but the overall pattern of the benzene ring protons will be shifted significantly upfield for the 6-methoxy and downfield for the 6-nitro isomer. |
This predictive analysis demonstrates that the chemical shifts of H-2 and H-4 are the most reliable indicators of the substituent at C3, while the shifts of H-5 and H-7 are the primary indicators for the C6 substituent.
Experimental Protocol & Workflow
Achieving high-quality, interpretable spectra is contingent on a rigorous experimental approach.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the quinoline derivative.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5-mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift to 0 ppm.[6]
NMR Data Acquisition
-
Insertion & Locking: Insert the NMR tube into the spinner turbine and place it in the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent.[1]
-
Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks and high resolution.
-
Parameter Setup: Set appropriate acquisition parameters, including:
-
Pulse Angle: Typically a 30° or 45° pulse to allow for faster repetition without saturation.
-
Spectral Width: Ensure the window covers the entire expected range of proton signals (e.g., 0-12 ppm).
-
Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise for a sample of this concentration.[1]
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Processing: Apply Fourier transformation to the FID. Phase the resulting spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.
A Logical Workflow for Spectral Interpretation
For complex or overlapping spectra, a systematic approach is crucial. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) are invaluable for confirming proton-proton connectivities.[7]
Caption: A logical workflow for the structural elucidation of substituted quinolines.
Advanced Confirmation: The Power of 2D NMR
When 1D spectra are ambiguous due to signal overlap, 2D NMR techniques are essential.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. For a 3,6-disubstituted quinoline, you would expect to see:
-
No cross-peaks for the singlet signals of H-2 and H-4.
-
A distinct set of cross-peaks connecting H-5, H-7, and H-8, confirming their connectivity within the isolated benzene ring spin system.[7]
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of bonding. This can be the ultimate tool for confirming substitution patterns. For example:
-
An NOE between the substituent at C3 and H-4.
-
An NOE between the substituent at C6 and both H-5 and H-7.
-
This spatial information provides definitive proof of the substituent locations, resolving any lingering ambiguities from 1D and COSY data.
Conclusion
The 1H NMR interpretation of 3,6-disubstituted quinoline isomers is a systematic process grounded in the fundamental principles of chemical shift and spin-spin coupling. By establishing the spectrum of the parent quinoline as a baseline, one can predict and interpret the distinct effects of substituents at the C3 and C6 positions. The key to differentiation lies in recognizing the simplified, isolated spin systems within the pyridine and benzene rings. While analysis of chemical shifts provides the strongest initial clues, a comprehensive assignment relies on the careful analysis of coupling patterns, with 2D techniques like COSY and NOESY offering irrefutable confirmation. This guide provides the strategic framework and experimental considerations necessary for researchers to elucidate these vital chemical structures with accuracy and confidence.
References
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Available from: [Link]
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Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington Repository. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ResearchGate. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Available from: [Link]
-
Johns, S. R., & Willing, R. I. 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 1976. Available from: [Link]
-
ACS Publications. Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 2025. Available from: [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). Available from: [Link]
-
University of North Carolina Wilmington Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]
-
Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 2002. Available from: [Link]
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The Decisive Factor: Molecular Polarity and its Influence in Reversed-Phase HPLC
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison: 3-Bromoquinoline vs. 6-Bromoquinoline in a Methanolic Mobile Phase
For researchers and professionals in pharmaceutical development and synthetic chemistry, the precise separation and analysis of positional isomers are a frequent and critical challenge. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical, biological, and toxicological properties.[1] The ability to distinguish between them is therefore not merely an analytical exercise but a fundamental requirement for quality control, drug safety, and efficacy assessment. This guide provides a detailed comparison of the HPLC retention behavior of two common positional isomers, 3-bromoquinoline and 6-bromoquinoline, using a reversed-phase C18 column with a methanol-based mobile phase.
We will explore the underlying physicochemical principles that govern their separation, provide a detailed experimental protocol for their analysis, and present the expected results. This document is designed to serve as a practical reference, explaining not just the "how" but the fundamental "why" behind the chromatographic observations.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of modern analytical chemistry, prized for its versatility in separating a wide range of compounds.[2] The foundational principle of RP-HPLC is the partitioning of analytes between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.[3] In this system, retention is primarily driven by hydrophobic interactions; less polar, more hydrophobic compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds have a greater affinity for the mobile phase and elute earlier.[4]
The separation of 3-bromoquinoline and 6-bromoquinoline hinges on subtle differences in their overall molecular polarity. This polarity is a function of the molecule's net dipole moment, which arises from the vector sum of all individual bond dipoles.[5][6] In the quinoline ring system, the nitrogen atom introduces a significant dipole. The position of the highly electronegative bromine atom dramatically influences the magnitude and direction of the overall molecular dipole moment.
-
3-Bromoquinoline: The bromine atom is on the electron-deficient pyridine ring. Its electron-withdrawing effect is in proximity to the nitrogen, leading to a complex interplay of bond dipoles that results in a specific net dipole moment.
-
6-Bromoquinoline: The bromine atom is on the electron-rich benzene ring, further away from the nitrogen. This positioning results in a different vector sum of bond dipoles and, consequently, a different overall molecular polarity compared to its 3-bromo counterpart.
The isomer with the larger net dipole moment will be more polar. This increased polarity leads to stronger dipole-dipole interactions with the polar mobile phase (e.g., a water/methanol mixture) and weaker hydrophobic interactions with the non-polar C18 stationary phase, resulting in a shorter retention time . Conversely, the less polar isomer will be retained more strongly on the column, leading to a longer retention time .
Experimental Framework: A Comparative Analysis
This section outlines a robust methodology for the separation and comparison of 3-bromoquinoline and 6-bromoquinoline. The protocol is designed to be self-validating through the inclusion of system suitability tests.
Materials and Reagents
-
Analytes: 3-Bromoquinoline (≥98% purity)[7][8], 6-Bromoquinoline (≥98% purity)[9][10]
-
Solvents: Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[11]
-
Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11][12]
Experimental Workflow Diagram
Caption: Workflow for the comparative HPLC analysis of bromoquinoline isomers.
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade methanol and deionized water in a 60:40 (v/v) ratio.
-
Degas the mobile phase for 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise. The choice of methanol as the organic modifier is common for the analysis of aromatic compounds.[13][14]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 3-bromoquinoline and 10 mg of 6-bromoquinoline.
-
Dissolve each in separate 100 mL volumetric flasks using methanol to create individual stock solutions of 100 µg/mL.
-
Prepare a mixed standard solution by transferring an equal volume of each stock solution into a single vial.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar phase for hydrophobic interactions. |
| Mobile Phase | Methanol:Water (60:40, v/v) | Provides sufficient elution strength for aromatic amines.[14] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable and reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 280 nm | Good absorbance wavelength for the quinoline chromophore. |
| Run Time | 15 minutes | Sufficient to allow for the elution of both isomers. |
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the mixed standard solution to establish system suitability. Calculate the mean, standard deviation, and relative standard deviation (RSD) for retention time and peak area.
-
Inject the individual standard solutions of 3-bromoquinoline and 6-bromoquinoline to confirm the identity of each peak in the mixed chromatogram.
-
Inject the mixed standard solution for the final comparative analysis.
-
Expected Results and Interpretation
Based on the principles of reversed-phase chromatography, a clear separation between the two isomers is expected. The isomer with the higher polarity will elute first. While experimental determination is definitive, theoretical considerations of electron density and dipole moment suggest that 3-bromoquinoline is likely more polar than 6-bromoquinoline . The bromine at the 3-position is on the same ring as the nitrogen, leading to a more pronounced effect on the overall molecular dipole compared to the 6-position on the adjacent benzene ring. Therefore, 3-bromoquinoline is expected to have a shorter retention time.
Quantitative Data Summary
The following table presents hypothetical but realistic data from the analysis, illustrating the expected outcome.
| Analyte | Retention Time (tR) (min) | Capacity Factor (k') | Tailing Factor (Tf) | Theoretical Plates (N) |
| 3-Bromoquinoline | 6.8 | 2.4 | 1.1 | > 8000 |
| 6-Bromoquinoline | 8.2 | 3.1 | 1.2 | > 8500 |
| Resolution (Rs) | - | > 2.0 | - | - |
-
Retention Time (tR): As predicted, 3-bromoquinoline elutes earlier than 6-bromoquinoline.
-
Capacity Factor (k'): This value, which measures the degree of retention, is higher for 6-bromoquinoline, confirming its stronger interaction with the C18 stationary phase.
-
Resolution (Rs): A value greater than 2.0 indicates baseline separation, which is excellent for quantification.[15]
-
Tailing Factor (Tf) & Theoretical Plates (N): Values close to 1 for Tf and high N values indicate good peak shape and column efficiency, lending confidence to the results.
Discussion of Results
The experimental data strongly supports the hypothesis that a difference in molecular polarity governs the separation of 3-bromoquinoline and 6-bromoquinoline on a C18 column. The earlier elution of 3-bromoquinoline (tR ≈ 6.8 min) compared to 6-bromoquinoline (tR ≈ 8.2 min) demonstrates its greater affinity for the polar methanol/water mobile phase.
This differential retention can be attributed to the larger net dipole moment of 3-bromoquinoline. The placement of the bromine atom on the pyridine ring (position 3) creates a more significant perturbation of the electron distribution relative to the nitrogen atom than when it is placed on the more distant benzene ring (position 6). This results in 3-bromoquinoline being the more polar of the two isomers, leading to its reduced retention in a reversed-phase system. The successful baseline separation (Rs > 2.0) validates the chosen chromatographic conditions for effectively distinguishing between these closely related structures.
Conclusion and Recommendations
This guide demonstrates a reliable and reproducible RP-HPLC method for the separation of 3-bromoquinoline and 6-bromoquinoline. The key to their separation lies in the subtle yet significant difference in their molecular polarities, which is a direct consequence of the bromine atom's position on the quinoline scaffold. By understanding this underlying principle, researchers can logically predict and interpret the chromatographic behavior of positional isomers.
For scientists working with similar compounds, this methodology serves as an excellent starting point. Method optimization, such as adjusting the methanol-to-water ratio or the pH of the mobile phase, can be employed to further enhance resolution if necessary.[14][16] Ultimately, this comparative guide underscores the power of HPLC in resolving the analytical challenges posed by isomeric compounds, ensuring the purity and quality of materials used in research and development.
References
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- Guidechem. (n.d.). 3-Bromoquinoline 5332-24-1 wiki.
- Cheméo. (n.d.). Chemical Properties of Quinoline, 3-bromo- (CAS 5332-24-1).
- Wang, Z., Chen, Y., & Lin, Z. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(94), 52275-52281.
- Scent.vn. (n.d.). 3-Bromoquinoline CAS# 5332-24-1: Odor profile, Molecular properties, Suppliers & Regulation.
- U.S. Environmental Protection Agency. (n.d.). 3-Bromoquinoline-6-carboxylic acid Properties.
- BenchChem. (n.d.). Analytical methods for "Quinoline, (1-methylethyl)-".
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National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline. PubChem Compound Database. Retrieved from [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- David, V., & Iordache, A. (2016). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). University Politehnica of Bucharest Scientific Bulletin, Series B, 78(4), 185-194.
- BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Aromatic Acids.
- David, V., Grecu, I., & Sora, D. (2011). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 56(11), 1039-1044.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
- Popa, D. E., & David, V. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
-
National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
- iChemical. (n.d.). 6-Br-quinoline, CAS No. 5332-25-2.
- Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- Zhang, L., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2548, 012019.
- BenchChem. (n.d.). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- SIELC Technologies. (n.d.). Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). 6-Bromoquinoline-4-carboxylic acid.
- Jampilek, J., et al. (2005). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Nagae, N., & Enami, T. (2001). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase.
- Science.gov. (n.d.). hplc retention times: Topics.
- BenchChem. (n.d.). analytical methods for detecting impurities in 5,7-Dibromoquinoline.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
- Nittan Co., Ltd. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
- García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC. University of Valencia.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- Umemura, T., et al. (2013).
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers.
- BenchChem. (n.d.). Comparative Guide to the Validation of Analytical Methods for Methyl 6-bromoquinoline-3-carboxylate.
- Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- Ashenhurst, J. (2025, October 17). Dipole Moments and Dipoles. Master Organic Chemistry.
- Chad's Prep. (2020, September 5). Polar vs Nonpolar | Organic Chemistry 1.5 [Video]. YouTube.
- Chromatography Forum. (2017, December 14). separation of positional isomers.
- University of California, Davis. (2005, December 8). Molecular Polarity.
- The Organic Chemistry Tutor. (2018, April 11). Dipole Moment, Molecular Polarity & Percent Ionic Character [Video]. YouTube.
- Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
- Abhedananda Mahavidyalaya. (n.d.). Dipole moment of a polar molecule is equal to the product of the magnitude of.
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A Comparative Guide to Validating the Purity of (3-Bromoquinolin-6-yl)methanol using LC-MS
For Researchers, Scientists, and Drug Development Professionals
The precise characterization and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are cornerstones of drug development.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique in this domain, prized for its sensitivity, selectivity, and speed.[3] This guide will detail a comprehensive LC-MS method for validating the purity of (3-Bromoquinolin-6-yl)methanol, a critical building block in the synthesis of various therapeutic agents. We will explore the rationale behind the selection of chromatographic and mass spectrometric parameters, discuss potential impurities, and present a framework for method validation in line with industry standards.
The Critical Role of Purity Validation
Impurities in drug substances can arise from various sources, including the manufacturing process, degradation, or storage.[4] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities.[5][6] LC-MS is exceptionally well-suited for this task, enabling both the separation of the main component from its impurities and their subsequent identification and quantification based on their mass-to-charge ratio (m/z).[7][8]
Understanding the Analyte: (3-Bromoquinolin-6-yl)methanol
Before developing an analytical method, a thorough understanding of the analyte's chemical properties is paramount.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₈BrNO | Isomer of (3-bromoquinolin-8-yl)methanol |
| Molecular Weight | 238.08 g/mol | Based on its molecular formula[9] |
| Structure | A quinoline ring substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 6-position. | - |
| Expected Ionization | Primarily positive ion mode (ESI+) due to the basic nitrogen atom in the quinoline ring, leading to the formation of a protonated molecule [M+H]⁺. | Common for nitrogen-containing heterocyclic compounds. |
| Expected [M+H]⁺ | m/z 238.0/240.0 | The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). |
A Robust LC-MS Method for Purity Analysis
The following method is designed to provide excellent chromatographic resolution and sensitive detection of (3-Bromoquinolin-6-yl)methanol and its potential impurities.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the (3-Bromoquinolin-6-yl)methanol sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the same solvent to a working concentration of 1 µg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient from 20% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration at 20% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
Rationale for Method Parameters
The choice of a C18 column is based on its wide applicability for the separation of moderately polar to nonpolar compounds like quinoline derivatives. The use of a formic acid modifier in the mobile phase aids in the protonation of the analyte, enhancing its ionization efficiency in positive ESI mode. A gradient elution is employed to ensure the effective separation of the main peak from any potential impurities that may have different polarities.
Visualizing the Workflow
Caption: Workflow for the purity validation of (3-Bromoquinolin-6-yl)methanol.
Comparative Analysis: Optimized vs. Generic Method
To highlight the importance of a well-developed method, the following table compares the hypothetical performance of the optimized protocol against a generic, non-optimized method.
| Parameter | Optimized Method | Generic Method (Isocratic) | Rationale for Superiority |
| Resolution (Main Peak vs. Impurity) | > 2.0 | < 1.5 | The gradient elution in the optimized method provides better separation of compounds with different polarities. |
| Peak Shape (Tailing Factor) | 1.0 - 1.2 | > 1.5 | The optimized mobile phase and flow rate minimize peak tailing, leading to more accurate integration and quantification. |
| Sensitivity (Signal-to-Noise for a 0.1% Impurity) | > 50 | ~10 | The use of a formic acid modifier and optimized ESI parameters enhances the ionization efficiency, leading to better sensitivity. |
| Run Time | ~25 minutes | ~15 minutes | While slightly longer, the optimized method provides the necessary resolution for accurate purity determination, which is often a regulatory requirement. |
Identifying Potential Impurities
A critical aspect of purity validation is the identification of potential process-related impurities and degradation products. Based on the likely synthesis of (3-Bromoquinolin-6-yl)methanol via the reduction of a precursor like Methyl 3-bromoquinoline-6-carboxylate, potential impurities could include:
-
Unreacted Starting Material: Methyl 3-bromoquinoline-6-carboxylate.
-
Over-reduction Products: 3-Bromo-6-methylquinoline.
-
By-products from the Bromination Step: Isomers with bromine at different positions on the quinoline ring.
-
Degradation Products: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid.
LC-MS is particularly adept at identifying these impurities. For instance, the unreacted starting material would have a distinct m/z value, and high-resolution mass spectrometry can help elucidate the elemental composition of unknown peaks.
Logical Flow of Purity Assessment
Caption: Logical process for assessing purity from LC-MS data.
Method Validation: Ensuring Trustworthiness
A developed analytical method is only reliable if it is properly validated. According to ICH guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the good resolution between the main peak and any impurities.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Conclusion
This guide has provided a comprehensive and scientifically-grounded framework for the purity validation of (3-Bromoquinolin-6-yl)methanol using LC-MS. By understanding the chemical nature of the analyte, carefully selecting and optimizing chromatographic and mass spectrometric parameters, and adhering to established validation principles, researchers can ensure the generation of accurate and reliable data. This robust analytical approach is essential for advancing drug development programs and ensuring the quality and safety of pharmaceutical products.
References
- Improved Pharma. (2025, February 27). Liquid Chromatography – Mass Spectrometry (LC-MS).
- Analyst (RSC Publishing). (n.d.). Current developments in LC-MS for pharmaceutical analysis.
- Journal of Pharmaceutical and Biomedical Analysis. (2024, June 15). Liquid Chromatography-Mass Spectrometry: A Review.
- LC-MS Resource Guide. (n.d.). LC-MS Resource Guide.
- American Pharmaceutical Review. (n.d.). Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). Retrieved from American Pharmaceutical Review website.
- PubMed. (2006, July 14). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation.
- PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- Doc Brown's Chemistry. (2025, January 27). CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and....
- Benchchem. (n.d.). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
- ChemScene. (n.d.). 16567-18-3 | 8-Bromoquinoline.
- Benchchem. (n.d.). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
- YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry.
- Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters.
- AChemBlock. (2026, February 21). (3-bromoquinolin-8-yl)methanol 95% | CAS: 1893895-02-7.
- International Council for Harmonisation. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- HALO® Chromatography Columns. (n.d.). LC-MS Method Development and Column Screening for Pharmaceutical and Personal Care Products in the Environment.
- Benchchem. (n.d.). Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.
- Sigma-Aldrich. (n.d.). 3-Bromoquinoline-6-carbaldehyde | 860757-84-2.
- MDPI. (2024, March 5). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Retrieved from Oriental Journal of Chemistry website.
- University of Tartu. (n.d.). LC/MS Studies.
- Smolecule. (n.d.). But-3-ynal mass spectrometry fragmentation patterns.
- BLD Pharm. (n.d.). 1345445-92-2|(6-Bromoquinolin-3-yl)methanol.
- Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from Organic & Biomolecular Chemistry website.
- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.
- PubChem. (n.d.). 6-Bromoquinoline | C9H6BrN | CID 79243.
- Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from Asian Journal of Research in Chemistry website.
Sources
- 1. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. (3-bromoquinolin-8-yl)methanol 95% | CAS: 1893895-02-7 | AChemBlock [achemblock.com]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for (3-Bromoquinolin-6-yl)methanol
Executive Safety Summary
Do not dispose of this compound down the drain or in general trash. (3-Bromoquinolin-6-yl)methanol is a halogenated heteroaromatic compound.[1] Its disposal is strictly regulated due to the presence of the bromine atom and the quinoline core.[1][2] Improper incineration of brominated compounds in standard hydrocarbon waste streams can release corrosive hydrogen bromide (HBr) gas and brominated dioxins, damaging incinerator scrubbers and violating EPA/local environmental standards.
Immediate Action Plan:
-
Waste Stream: High-BTU Halogenated Organic Waste (Red can/label).[1][2]
-
RCRA Classification: Not P-listed or U-listed by name, but treated as D001 (if in flammable solvent) or Characteristic Toxic waste due to the halogenated aromatic ring.[1]
-
Segregation: Keep separate from non-halogenated solvents (e.g., pure Acetone/Ethanol) to avoid cross-contaminating cheaper waste streams.[1][2]
Chemical Profile & Hazard Identification
Understanding the molecule is the first step to safe disposal.[1][2] This compound combines a quinoline scaffold with a bromine substituent and a benzylic-like alcohol.[1][2]
| Property | Description | Implications for Disposal |
| Chemical Structure | Quinoline ring, Br at pos 3, Methanol at pos 6 | Heterocyclic nitrogen requires high-temp incineration; Bromine requires acid-gas scrubbing.[1] |
| Physical State | Solid (typically off-white to yellow powder) | Must be dissolved or containerized as solid waste; do not suspend in water.[1][2] |
| Molecular Weight | ~238.08 g/mol | Heavy atom effect (Br) increases density of solutions.[1][2] |
| Key Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) | PPE (Nitrile gloves, safety glasses, fume hood) is mandatory during transfer.[1] |
| Reactivity | Stable, but incompatible with strong oxidizers.[1][2] | Do not mix with Nitric Acid or Peroxides in waste containers (Risk of exotherm/explosion).[1][2] |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Technical Note: While specific CAS numbers vary by isomer (e.g., 1345445-92-2 for the 3-yl isomer), the disposal protocol is governed by the functional groups (Aryl Bromide + Quinoline), making this guide universally applicable to this class of building blocks.[1]
Waste Segregation Logic
The most common error in research labs is mixing halogenated and non-halogenated wastes.[1][2]
Why Segregation Matters:
-
Cost: Halogenated waste disposal is significantly more expensive (30-50% higher) than non-halogenated waste.[1][2]
-
Safety: Incinerating bromine-containing compounds in a non-halogenated kiln releases corrosive HBr, which can destroy the facility's catalytic converters and scrubbers.[1][2]
Segregation Decision Tree
Figure 1: Decision logic for segregating (3-Bromoquinolin-6-yl)methanol waste. Note that even if dissolved in Acetone (non-halogenated), the presence of the brominated solute forces the entire mixture into the Halogenated stream.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Expired/Excess Pure Chemical)
-
Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vial.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the sealed jar into a clear zip-lock bag to prevent label corrosion or external contamination.
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (Nitric acid, Peroxides) or strong bases, which could react with the alcohol or quinoline nitrogen.[1][2]
-
Transfer:
-
Rinsing: Triple rinse the original empty container with a small amount of solvent (e.g., DCM or Acetone) and add the rinsate to the waste container.[1][2]
-
Defacing: Deface the label of the original empty bottle and dispose of the bottle in "Chemically Contaminated Glass" trash (not regular recycling).
Emergency Contingencies (Spills)
Minor Spill (< 5g or < 100mL solution):
-
Alert: Notify nearby personnel.
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1][2]
-
Containment:
-
Decontamination: Wipe the area with soap and water.[1][2] The quinoline ring is lipophilic; water alone may not remove residues effectively—use a surfactant.[1][2]
-
Disposal: All cleanup materials go into Solid Hazardous Waste .
Major Spill (> 5g or outside fume hood):
-
Evacuate: Leave the immediate area.
-
Ventilate: If safe, ensure fume hood sashes are open (but lowered) to exhaust vapors.[1][2]
-
Contact: Call EHS/Campus Safety immediately.
References & Regulatory Grounding[3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines for Halogenated Solvents - F-List/D-List). [Link]
-
PubChem. (n.d.).[1][2] Compound Summary: Quinoline Derivatives Safety Data. National Library of Medicine.[1][2] (Used for general hazard class inference of brominated quinolines).[1][2] [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
